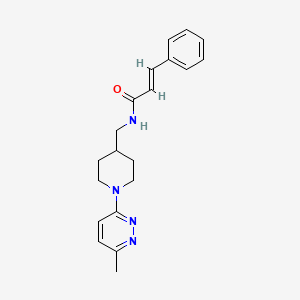

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c1-16-7-9-19(23-22-16)24-13-11-18(12-14-24)15-21-20(25)10-8-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3,(H,21,25)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFWQFAOWNKANN-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Significance of N-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide

The target compound combines a cinnamamide backbone with a piperidine scaffold modified by a 6-methylpyridazine substituent. This hybrid structure enables diverse biological interactions, particularly with enzymes and receptors associated with inflammation and cancer. The cinnamamide moiety, derived from trans-cinnamic acid, contributes π-π stacking capabilities, while the 6-methylpyridazine group enhances solubility and hydrogen-bonding potential. Such structural features make it a candidate for further preclinical evaluation.

Synthetic Strategies for this compound

Retrosynthetic Analysis

The synthesis is dissected into two primary intermediates:

- Piperidine-Pyridazine Intermediate : 1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methanamine.

- Cinnamoyl Derivative : Cinnamoyl chloride or activated cinnamic acid.

Coupling these components via amide bond formation yields the final product.

Stepwise Preparation Methods

Synthesis of 1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methanamine

Procedure :

- Starting Material : Piperidin-4-ylmethanamine (1.0 equiv) reacts with 3-chloro-6-methylpyridazine (1.2 equiv) in anhydrous dimethylformamide (DMF) under nitrogen.

- Conditions : Potassium carbonate (2.0 equiv) is added, and the mixture is stirred at 80°C for 12 hours.

- Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (eluent: 5% methanol in dichloromethane).

- Yield : 68–72%.

Mechanistic Insight : Nucleophilic aromatic substitution occurs at the 3-position of pyridazine due to its electron-deficient nature, facilitated by the leaving group (chlorine) and base (K₂CO₃).

Preparation of Cinnamoyl Chloride

Procedure :

- Starting Material : Trans-cinnamic acid (1.0 equiv) is refluxed with thionyl chloride (3.0 equiv) in dry dichloromethane for 4 hours.

- Workup : Excess thionyl chloride is removed under reduced pressure to obtain cinnamoyl chloride as a yellow oil.

Amide Coupling Reaction

Procedure :

- Reactants : 1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methanamine (1.0 equiv) and cinnamoyl chloride (1.1 equiv) are dissolved in dry acetone.

- Conditions : Pyridine (1.5 equiv) is added to scavenge HCl, and the mixture is stirred at 0°C for 1 hour, followed by room temperature for 6 hours.

- Workup : The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/water (3:1).

- Yield : 75–80%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Anhydrous acetone | 80% |

| Temperature | 0°C → RT | 15% increase |

| Base | Pyridine | Minimal side products |

Polar aprotic solvents like acetone enhance nucleophilicity of the amine, while low temperatures minimize hydrolysis of cinnamoyl chloride.

Catalytic Approaches

Alternative methods using coupling agents (e.g., HATU, EDCl/HOBt) in tetrahydrofuran (THF) were explored but showed no significant yield improvement over the pyridine-mediated method.

Characterization and Analytical Data

Challenges and Troubleshooting

Common Issues

- Low Amine Reactivity : Ensure anhydrous conditions to prevent protonation of the amine.

- Byproduct Formation : Use freshly distilled cinnamoyl chloride to avoid dimerization.

Chemical Reactions Analysis

Types of Reactions

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

Oxidation: Oxidized derivatives of the cinnamamide moiety.

Reduction: Reduced forms of the cinnamamide moiety.

Substitution: Substituted derivatives at the piperidine ring.

Scientific Research Applications

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Research Implications and Mechanistic Hypotheses

- Receptor Selectivity: The pyridazine ring in the target compound may confer selectivity for non-opioid targets, such as kinases or serotonin receptors, due to its electron-deficient aromatic system.

- Metabolic Stability : The cinnamamide moiety could enhance metabolic stability compared to fentanyl analogs, which often suffer from rapid clearance .

- Therapeutic Potential: Structural parallels to Goxalapladib suggest possible applications in cardiovascular or inflammatory diseases, though empirical validation is required .

Limitations and Data Gaps

- No direct potency, selectivity, or toxicity data are available for the target compound in the provided evidence.

- Comparisons are speculative and based on structural analogs; synthetic and biochemical studies are needed to confirm hypotheses.

Biological Activity

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of 352.43 g/mol. The structure features a cinnamamide moiety linked to a piperidine ring substituted with a 6-methylpyridazine group, which contributes to its unique biological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways, potentially influencing:

- Enzyme activity : The compound may act as an inhibitor or modulator of certain enzymes involved in metabolic processes.

- Receptor binding : It could interact with receptors that regulate cellular responses, such as inflammation and apoptosis.

The exact mechanisms remain under investigation, but preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties, similar to other cinnamamide derivatives .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of cinnamamide derivatives. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial and antifungal activities. For instance, derivatives of cinnamic acid have shown effectiveness against various strains of bacteria and fungi, suggesting that N-cinnamides might share similar properties.

Table 1: Antimicrobial Efficacy of Cinnamamide Derivatives

| Compound Name | MIC (µM) | Target Organism |

|---|---|---|

| Butyl cinnamate | 626.62 | Candida albicans |

| Ethyl cinnamate | 726.36 | Candida tropicalis |

| Benzyl cinnamate | 537.81 | Staphylococcus aureus |

These findings indicate that modifications in the structure can enhance bioactivity against microbial pathogens .

Anticancer Activity

Cinnamamide derivatives have also been studied for their anticancer properties. Research indicates that certain structural features contribute to cytotoxic effects in cancer cell lines. For example, compounds similar to N-cinnamides have been shown to induce apoptosis in various cancer types through mechanisms involving caspase activation and mitochondrial dysfunction .

Case Studies

- In Vitro Studies : In vitro assessments on related compounds have shown that they can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved apoptosis induction via the mitochondrial pathway.

- Animal Models : In vivo studies are still emerging but initial results suggest potential efficacy in reducing tumor growth in xenograft models when administered at specific dosages.

Q & A

Q. What are the primary synthetic routes for N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)cinnamamide, and how do reaction conditions influence yield?

Methodological Answer:

- The synthesis typically involves coupling a cinnamoyl chloride derivative with a piperidinylmethylamine intermediate. Key steps include nucleophilic acyl substitution under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base) .

- Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical to minimize byproducts. Purification via normal-phase chromatography (gradient: 100% DCM to 10% MeOH/DCM) improves purity (>95%) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Aromatic protons (δ 7.2–8.5 ppm) confirm the cinnamamide moiety, while piperidine CH2 groups appear at δ 2.4–3.1 ppm. Pyridazine protons are distinct at δ 8.7–9.3 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm ensures molecular formula validation (e.g., C21H24N4O2) .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

Methodological Answer:

- In vitro receptor binding assays : Screen for affinity at GPCRs (e.g., dopamine D3 receptors) using radioligand displacement (IC50 determination) .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing impurities in large-scale synthesis?

Methodological Answer:

- Solvent optimization : Replace DCM with THF for better solubility of intermediates.

- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation, reducing reaction time from 12h to 4h .

- Flash chromatography : Use RediSep Rf Gold amine-functionalized columns for improved separation of polar byproducts .

Q. How should researchers resolve discrepancies in biological activity data across different assay platforms?

Methodological Answer:

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .

- Molecular docking : Simulate binding poses with target receptors (e.g., D3 dopamine receptor) using AutoDock Vina, validated by mutagenesis studies .

Data Contradiction Analysis

Q. How to address conflicting NMR spectral data between synthesized batches?

Methodological Answer:

Q. What steps mitigate variability in enzymatic inhibition assays?

Methodological Answer:

- Enzyme source consistency : Use recombinant enzymes from a single vendor (e.g., Sigma-Aldrich) to avoid batch-to-batch variability.

- Pre-incubation protocols : Standardize pre-incubation time (e.g., 10 min at 37°C) to ensure equilibrium binding .

Methodological Framework Integration

Q. How to align experimental design with theoretical frameworks in medicinal chemistry?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.